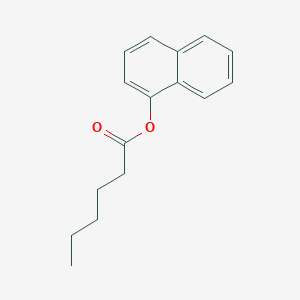

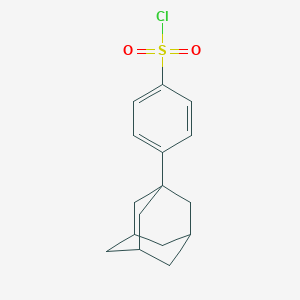

4-(1-Adamantyl)benzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Copper(I) Halide Complexes

The compound has been used in the synthesis of stable biscarbenes and their copper(I) complexes, showcasing its utility in the development of new organometallic compounds. These complexes have potential applications in catalysis and materials science. The reactions demonstrate the versatility of adamantyl-based compounds in forming stable, complex structures with metals (Knishevitsky et al., 2008).

Microporous Polymers

Adamantane-based microporous polymers have been prepared through reactions involving 4-(1-Adamantyl)benzenesulfonyl chloride, showing enhanced CO2 uptake capacities. This application highlights the role of adamantyl-based compounds in creating materials with potential for gas storage and separation technologies (Lim et al., 2012).

Synthesis of Novel Compounds

The compound is integral in synthesizing novel organic compounds, such as alkali metal 2-(1-adamantyl)ethynethiolates. These reactions showcase the reactivity of adamantyl-based compounds with electrophilic reagents, opening avenues for creating new molecules with potential applications in medicinal chemistry and material science (Petrov et al., 2010).

Chemical Transformations

Polymer-supported benzenesulfonamides prepared from 4-(1-Adamantyl)benzenesulfonyl chloride have been used as intermediates in various chemical transformations. This application emphasizes the compound's utility in solid-phase synthesis, enabling the development of diverse chemical scaffolds (Fülöpová & Soural, 2015).

Friedel-Crafts Sulfonylation

The compound plays a crucial role in Friedel-Crafts sulfonylation reactions, facilitating the synthesis of diaryl sulfones. These reactions are vital for creating compounds with potential applications in pharmaceuticals and agrochemicals (Nara et al., 2001).

Catalysis and Synthetic Chemistry

4-(1-Adamantyl)benzenesulfonyl chloride is used in palladium-catalyzed coupling reactions, demonstrating its utility in synthetic chemistry for creating complex molecules. These methodologies have broad applications in developing new drugs and materials (Yuan et al., 2015).

Mécanisme D'action

Target of Action

Sulfonyl chloride compounds are generally known to react with amines, alcohols, and phenols, forming sulfonamides, sulfonic esters, and sulfonic acids respectively .

Mode of Action

The mode of action of 4-(1-Adamantyl)benzenesulfonyl chloride involves a typical electrophilic aromatic substitution reaction . The chloride acts as a leaving group, and the benzenesulfonic acid reacts with a second equivalent of chlorosulfonic acid to produce benzenesulfonyl chloride .

Biochemical Pathways

The compound’s adamantane structure suggests potential interactions with various biochemical pathways, given that adamantane derivatives have been found to interact with a wide range of biological targets .

Pharmacokinetics

The compound’s molecular weight of 31084 suggests it may have suitable properties for absorption and distribution in the body.

Result of Action

The compound’s reactivity suggests it could potentially be used to modify other molecules, potentially altering their function .

Propriétés

IUPAC Name |

4-(1-adamantyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClO2S/c17-20(18,19)15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKZBSLGLBVFCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377916 |

Source

|

| Record name | 4-(1-adamantyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144174-50-5 |

Source

|

| Record name | 4-(1-adamantyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(adamantan-1-yl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B184427.png)

![3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile](/img/structure/B184434.png)

![Spiro[5.5]undecane-3-carboxylic acid](/img/structure/B184440.png)